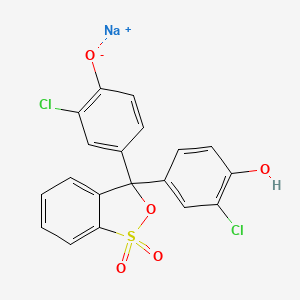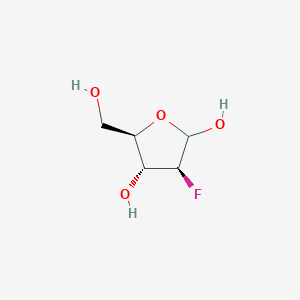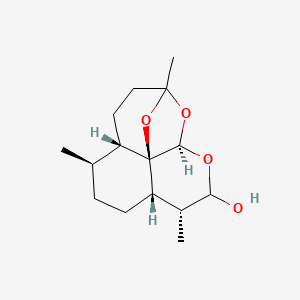
フルオレセイン-5(6)-カルボキサミドカプロイル酸N-スクシンイミジルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly valuable in biochemical and medical research due to its ability to label proteins, nucleic acids, and other biomolecules with high specificity and sensitivity. The compound is known for its strong fluorescence, which makes it an excellent tool for various fluorescence-based assays and imaging techniques.
科学的研究の応用
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is extensively used in scientific research due to its versatile applications:
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy, flow cytometry, and immunofluorescence assays to label and visualize cellular components.
Medicine: Utilized in diagnostic assays, such as fluorescence polarization immunoassays (FPIA) and enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules in clinical samples.
Industry: Applied in the development of biosensors and diagnostic kits for various diseases
作用機序
Target of Action
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester, also known as NHS-Fluorescein, is primarily used to label antibodies and other probes . Its primary targets are the primary amines (lysine side chains) present in these proteins .
Mode of Action
NHS-Fluorescein is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This functional group reacts with primary amines at pH 7.0 to 9.0 . Compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .
Biochemical Pathways
The biochemical pathways affected by NHS-Fluorescein are those involved in protein labeling and detection. The fluorescein moiety of the compound allows for detection in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .
Pharmacokinetics
It is soluble in dmf or dmso , which can impact its availability for reactions.
Result of Action
The result of NHS-Fluorescein’s action is the stable labeling of antibodies or other proteins with a fluorescein moiety . This allows for the detection of these proteins in various assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .
Action Environment
The action of NHS-Fluorescein can be influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction of NHS-Fluorescein with primary amines occurs at pH 7.0 to 9.0 . Additionally, the presence of other nucleophiles can impact the specificity of NHS-Fluorescein for primary amines .
生化学分析
Biochemical Properties
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) . The compound interacts with these biomolecules through its N-hydroxy-succinimidyl-ester (NHS ester) functional group .
Cellular Effects
The effects of Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester on cells are primarily observed through its role as a fluorescent label. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Instead, it allows for the visualization and tracking of labeled biomolecules within the cell .
Molecular Mechanism
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester exerts its effects at the molecular level through its NHS ester functional group, which reacts with primary amines at pH 7.0 to 9.0 . This reaction results in a stable linkage following labeling .
Temporal Effects in Laboratory Settings
The effects of Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester over time in laboratory settings are primarily related to its stability as a fluorescent label. The compound is stable and does not degrade significantly over time .
Metabolic Pathways
Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester does not participate in metabolic pathways. Its primary function is as a labeling agent for biomolecules .
Transport and Distribution
The transport and distribution of Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester within cells and tissues are determined by the biomolecules it is attached to. It does not interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester is determined by the biomolecules it is attached to. It does not contain any targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER typically involves the reaction of fluorescein derivatives with N-hydroxysuccinimide (NHS) esters. The fluorescein derivative is first activated by reacting with NHS in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the production of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER primarily undergoes substitution reactions. The NHS ester group reacts with primary amines on proteins, peptides, and other biomolecules, forming stable amide bonds .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Conditions: Room temperature, anhydrous environment, pH 7.0-9.0
Major Products
The major products of these reactions are fluorescein-labeled biomolecules, which retain the fluorescent properties of the parent compound. These labeled biomolecules are used in various analytical and diagnostic applications .
類似化合物との比較
Similar Compounds
- 5-Carboxyfluorescein N-succinimidyl ester
- 6-(Fluorescein-5(6)-carboxamido)hexanoic acid N-hydroxysuccinimide ester
- 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester
Uniqueness
FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER is unique due to its specific structure, which includes a seven-atom amino-hexanoyl spacer. This spacer reduces quenching effects and enhances the fluorescence signal when conjugated to biomolecules. Additionally, the compound’s high reactivity with primary amines and its stability make it a preferred choice for labeling applications .
特性
CAS番号 |
114616-31-8 |
|---|---|
分子式 |
C31H26N2O10 |
分子量 |
586.55 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)
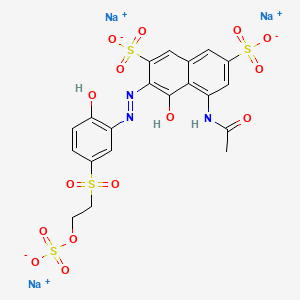
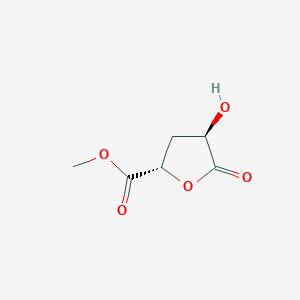

![3-[(Z)-2-bromoethenyl]pyridine](/img/structure/B1142351.png)
